molecular formula C10H11ClN2 B12976953 5-Chloro-3-isopropyl-1H-indazole

5-Chloro-3-isopropyl-1H-indazole

Cat. No.: B12976953
M. Wt: 194.66 g/mol
InChI Key: GZYAOVNPJFVCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted hydrazines with ortho-substituted nitrobenzenes, followed by reduction and cyclization .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated indazoles .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Chloro-3-isopropyl-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the isopropyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

5-chloro-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C10H11ClN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

GZYAOVNPJFVCPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.